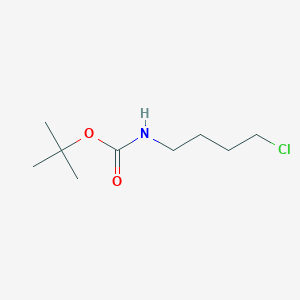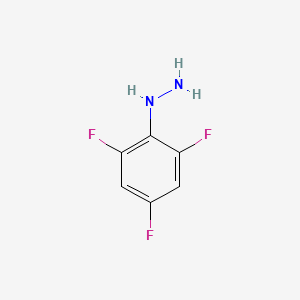
4-Hydroxyphenyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenyl phenyl phosphate is an organophosphate compound with the molecular formula C₁₂H₁₀O₅P. It is a derivative of phenyl phosphate, where one of the phenyl groups is substituted with a hydroxy group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate with 4-hydroxyphenol. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The phosphate ester can be reduced to the corresponding phosphite.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phosphite esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl phenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Serves as a biomarker for exposure to organophosphate flame retardants and plasticizers.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers for various consumer products
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenyl phenyl phosphate involves its interaction with biological molecules through its phosphate ester group. It can act as an antioxidant by scavenging free radicals and decomposing hydroperoxides. The hydroxy group enhances its reactivity and allows it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl phosphate: Lacks the hydroxy group, making it less reactive.
Bis(4-hydroxyphenyl) phosphate:
Triphenyl phosphate: Contains three phenyl groups, used primarily as a flame retardant
Uniqueness
4-Hydroxyphenyl phenyl phosphate is unique due to the presence of the hydroxy group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
114527-61-6 |
|---|---|
Molekularformel |
C12H11O5P |
Molekulargewicht |
266.19 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) phenyl hydrogen phosphate |
InChI |
InChI=1S/C12H11O5P/c13-10-6-8-12(9-7-10)17-18(14,15)16-11-4-2-1-3-5-11/h1-9,13H,(H,14,15) |
InChI-Schlüssel |
TUBVQVOADJADLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


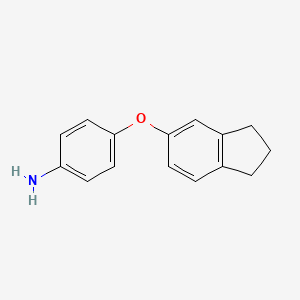

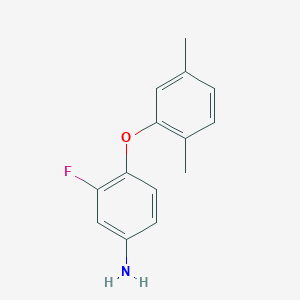
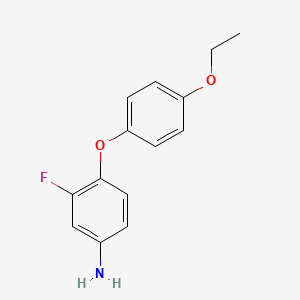

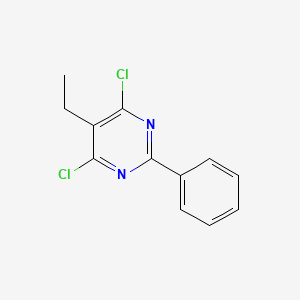

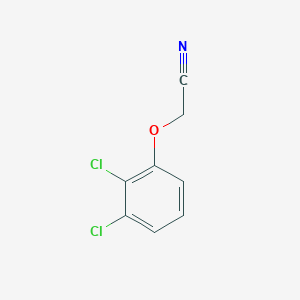
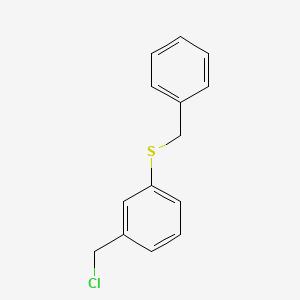

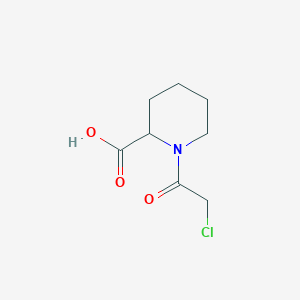
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
